Junenol

説明

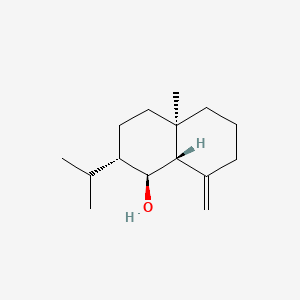

Structure

3D Structure

特性

CAS番号 |

472-07-1 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15+/m0/s1 |

InChIキー |

MSJJKJCIFIGTJY-LJISPDSOSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=C)C2C1O)C |

異性体SMILES |

CC(C)[C@@H]1CC[C@]2(CCCC(=C)[C@@H]2[C@H]1O)C |

正規SMILES |

CC(C)C1CCC2(CCCC(=C)C2C1O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)-Junenol; Junenol; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Junenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junenol, a sesquiterpenoid alcohol, is a naturally occurring compound found in various plants.[1] As a member of the vast class of terpenes, it has attracted interest for its potential biological activities and applications in fields ranging from pharmacology to agriculture. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [2][3][4][5][6] |

| Molecular Weight | 222.37 g/mol | [3][4][5] |

| CAS Number | 472-07-1 | [2][3][4][5] |

| Appearance | Data not available | |

| Melting Point | 62.5 - 63.0 °C | [5][7] |

| Boiling Point | 303.0 - 304.0 °C @ 760 mmHg | [5][7] |

| Vapor Pressure | 0.000086 mmHg @ 25 °C (estimated) | [5][7] |

| Solubility | Soluble in DMSO | [8] |

| logP (Octanol/Water Partition Coefficient) | 4.578 (estimated) | [7] |

Table 2: Spectroscopic Data of this compound

Spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific spectra are not provided, the characteristic spectroscopic features are summarized below.

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | The IR spectrum of an alcohol like this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration.[9][10] A strong C-O stretching absorption is also expected around 1000-1200 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum would show a characteristic signal for the hydroxyl proton, typically a broad singlet. Signals for protons on carbons bearing the hydroxyl group would appear in the downfield region. The complex aliphatic and olefinic protons would resonate in their respective characteristic regions. ¹³C NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would show a chemical shift in the range of 60-80 ppm. |

| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (fragmentation of the C-C bond adjacent to the oxygen atom).[9] |

Experimental Protocols

General Workflow for Isolation and Characterization

Caption: General experimental workflow for the isolation and characterization of this compound from a plant source.

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane, chloroform, or methanol, using methods like maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Characterization: The structure of the isolated pure compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

This compound is a sesquiterpene alcohol, a class of compounds known for a wide range of biological activities.[1] While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, research on other sesquiterpenes and natural compounds suggests potential involvement in various cellular processes. For instance, many natural products exert their effects through modulation of key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Further research is required to determine the specific molecular targets and signaling cascades affected by this compound. A hypothetical representation of how a natural compound like this compound might influence cellular signaling is presented below.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a bioactive compound like this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, essential for its scientific investigation and potential development. The presented data, compiled from various reputable sources, offers a solid foundation for researchers. While detailed experimental protocols and specific signaling pathways for this compound remain areas for future investigation, the general methodologies and hypothetical frameworks provided herein can guide further research efforts in exploring the full potential of this natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 472-07-1 [thegoodscentscompany.com]

- 8. medkoo.com [medkoo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Unraveling the Architecture of a Sesquiterpene: The In-Depth Elucidation of Junenol's Structure and Stereochemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Junenol, a naturally occurring sesquiterpene alcohol, has been a subject of interest in the field of natural product chemistry due to its presence in various essential oils and its potential biological activities. The determination of its intricate three-dimensional structure, including the precise arrangement of its atoms in space—its stereochemistry—is a classic example of the power of chemical and spectroscopic techniques. This technical guide provides a comprehensive overview of the pivotal experiments and logical deductions that led to the complete structural elucidation of this compound, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Initial Characterization and Gross Structure Determination

The journey to unveil the structure of this compound began with its isolation from natural sources and the determination of its fundamental chemical properties. Early investigations established its molecular formula as C₁₅H₂₆O, indicating a sesquiterpenoid skeleton.[1][2] The presence of a hydroxyl group was inferred from its infrared (IR) spectrum and its reactivity.

Chemical Degradation Studies: Unveiling the Carbon Skeleton

Classical chemical degradation methods were instrumental in piecing together the carbon framework of this compound. Two key reactions, ozonolysis and dehydration, provided critical clues.

Experimental Protocol: Ozonolysis of this compound (General Procedure)

A solution of this compound in an inert solvent, such as dichloromethane or methanol, is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone. A reductive workup is subsequently performed by adding a reducing agent, such as dimethyl sulfide or zinc dust and water, to the ozonide intermediate. This workup cleaves the ozonide to yield the corresponding carbonyl compounds without over-oxidation. The products are then isolated and characterized using standard chromatographic and spectroscopic techniques.[4][5][6][7]

Acid-catalyzed dehydration of this compound provided further insights into its structure. The elimination of a water molecule from an alcohol can lead to the formation of one or more alkenes, and the structure of these products can reveal the arrangement of atoms around the hydroxyl group.[8][9] Dehydration of this compound would be expected to yield a mixture of dienes, with the major product being the most thermodynamically stable one, likely involving the formation of a trisubstituted double bond within the ring system. The identification of these dienes would help to constrain the possible positions of the hydroxyl group.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound (General Procedure)

This compound is dissolved in a suitable solvent, and a strong acid catalyst, such as sulfuric acid or phosphoric acid, is added. The mixture is then heated to promote the elimination of water. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the organic products are extracted. The resulting mixture of alkenes is then separated and purified, typically by column chromatography, and the structures of the individual dienes are determined by spectroscopic methods.[10][11][12]

Spectroscopic Analysis: Confirming the Connectivity

With the advent of modern spectroscopic techniques, the proposed structure of this compound could be confirmed with a high degree of certainty. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the isopropyl group (a doublet and a multiplet), the methyl group on a quaternary carbon (a singlet), the exocyclic methylene protons (two singlets or narrowly split doublets), and the proton attached to the carbon bearing the hydroxyl group (a multiplet). The coupling patterns between these protons would help to establish their connectivity.

-

¹³C NMR: The carbon NMR spectrum would show 15 distinct signals, consistent with the molecular formula. The chemical shifts of these signals would indicate the presence of sp³, sp², and sp³-hybridized carbons bearing an oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (222.37 g/mol ).[2][13][14] The fragmentation pattern would likely involve the loss of a water molecule (M-18) and the loss of the isopropyl group (M-43), providing further evidence for the presence of these functional groups.

| Physicochemical and Spectroscopic Data for this compound | |

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol [2][13][14] |

| IUPAC Name | (1S,2S,4aR,8aS)-2-isopropyl-4a-methyl-8-methylene-decalin-1-ol[1] |

| Appearance | Colorless crystals |

| Key ¹H NMR Data (Predicted) | |

| Proton | Approximate Chemical Shift (ppm) |

| Isopropyl CH₃ | ~0.9 (d) |

| Angular CH₃ | ~1.0 (s) |

| H-1 (CH-OH) | ~3.5 (m) |

| Exocyclic =CH₂ | ~4.7 and ~4.9 (s or br s) |

| Key ¹³C NMR Data (Predicted) | |

| Carbon | Approximate Chemical Shift (ppm) |

| Isopropyl CH₃ | ~21 |

| Angular CH₃ | ~16 |

| C-1 (CH-OH) | ~78 |

| C-4 (=C<) | ~150 |

| C-14 (=CH₂) | ~106 |

Stereochemistry Elucidation: Defining the 3D Architecture

Determining the stereochemistry of this compound, which has four stereocenters, was a significant challenge. This was accomplished through a combination of chiroptical methods and, most definitively, by chemical correlation to a natural product of known absolute configuration.

Relative Stereochemistry

The relative arrangement of the substituents on the decalin ring system was likely inferred from a detailed analysis of NMR coupling constants and through-space interactions revealed by Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry.

Absolute Stereochemistry: Chemical Correlation with (-)-Santonin

The definitive proof of the absolute configuration of (+)-junenol came from its synthesis from (-)-santonin, a sesquiterpene lactone with a well-established absolute stereochemistry.[15][16] This chemical correlation firmly established the (1S, 2S, 4aR, 8aS) configuration for (+)-junenol.

The synthesis involved a series of stereocontrolled reactions to transform the santonin framework into the eudesmane skeleton of this compound, preserving the key stereocenters. This multi-step process provided an unambiguous link between the two natural products.

Chiroptical Methods

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules.[17][18][19] By comparing the experimentally measured ORD and CD spectra of this compound with those of related eudesmane sesquiterpenes of known absolute configuration, further corroborative evidence for its stereochemistry could be obtained. The sign and magnitude of the Cotton effects in the ORD and CD spectra are characteristic of the spatial arrangement of the chromophores and other substituents in the molecule.

Conclusion

The elucidation of the structure and stereochemistry of this compound is a testament to the synergistic power of classical chemical methods and modern spectroscopic techniques. Chemical degradation studies, such as ozonolysis and dehydration, provided the initial blueprint of the molecular framework. Spectroscopic methods, particularly NMR and MS, then offered a detailed confirmation of the connectivity of the atoms. Finally, the elegant approach of chemical correlation with a known natural product, (-)-santonin, provided the definitive and unambiguous assignment of the absolute stereochemistry of (+)-junenol. This comprehensive understanding of this compound's three-dimensional architecture is fundamental for any further investigation into its biological activities and potential applications in drug development and other fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ozonolysis - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 6. diva-portal.org [diva-portal.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dehydration reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pure.au.dk [pure.au.dk]

- 12. Dehydration reactions in polyfunctional natural products [agris.fao.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Chemical Correlations of α-Santonin with (+)-Junenol and Acolamone | CiNii Research [cir.nii.ac.jp]

- 17. Optical rotatory dispersion and circular dichroism studies: bicyclic sesquiterpene ketones of the eudesmane series and related thioacetals - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pg.edu.pl [pg.edu.pl]

The Biosynthesis of Junenol in Aromatic Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junenol, a naturally occurring sesquiterpene alcohol, is a significant contributor to the aromatic profiles of various plants and is recognized for its potential biological activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on its core components, enzymatic reactions, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, plant biology, and drug discovery.

The this compound Biosynthesis Pathway: From Precursors to Final Product

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The subsequent steps leading to this compound are as follows:

-

Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS). FPP serves as the immediate precursor for all sesquiterpenoids, including this compound.[2]

-

Cyclization of FPP by 10-epi-Junenol Synthase: The crucial step in this compound biosynthesis is the cyclization of the linear FPP molecule into the characteristic bicyclic structure of this compound. This complex reaction is catalyzed by a specific sesquiterpene synthase, namely 10-epi-junenol synthase. A gene encoding this enzyme, designated IhsTPS1, has been successfully cloned and functionally characterized from Inula hupehensis. This enzyme converts FPP into multiple sesquiterpene products, with 10-epi-junenol being the predominant one.

The catalytic mechanism of sesquiterpene synthases is known to proceed through a series of highly reactive carbocation intermediates. While the precise, step-by-step mechanism for 10-epi-junenol synthase is still under investigation, it is hypothesized to follow a general mechanism for this class of enzymes. This involves the initial ionization of FPP to form a farnesyl cation, followed by intramolecular cyclizations and rearrangements of the carbon skeleton, and finally, termination of the reaction cascade by the addition of a hydroxyl group from a water molecule to yield the alcohol, this compound.

Below is a DOT script visualizing the general biosynthetic pathway leading to this compound.

Caption: General overview of the this compound biosynthesis pathway.

Quantitative Data

Quantitative analysis of this compound and its precursors is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following table summarizes the available quantitative data related to this compound and its biosynthesis.

| Parameter | Value | Plant/Enzyme | Reference |

| Product distribution of IhsTPS1 | 10-epi-junenol (major product) | Inula hupehensis | |

| Transcript levels of IhsTPS1 | Correlate with 10-epi-junenol accumulation | Inula hupehensis |

Note: Specific kinetic parameters (Km, kcat) for 10-epi-junenol synthase are not yet available in the reviewed literature. The table will be updated as new data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Molecular Cloning of 10-epi-Junenol Synthase (IhsTPS1) from Inula hupehensis

This protocol is based on the methodology described for the cloning of sesquiterpene synthases.

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the leaves of Inula hupehensis using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

-

The integrity and concentration of the extracted RNA are assessed using gel electrophoresis and spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

b. PCR Amplification of the IhsTPS1 Gene:

-

Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes.

-

PCR is performed using the synthesized cDNA as a template and the degenerate primers to amplify a fragment of the putative this compound synthase gene.

-

The PCR product is gel-purified and sequenced.

-

Based on the sequence of the amplified fragment, gene-specific primers are designed for 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length cDNA sequence of IhsTPS1.

c. Cloning into an Expression Vector:

-

The full-length IhsTPS1 open reading frame (ORF) is amplified by PCR using high-fidelity DNA polymerase and primers containing appropriate restriction sites.

-

The amplified PCR product and a suitable expression vector (e.g., pET-28a(+) for bacterial expression or a plant expression vector) are digested with the corresponding restriction enzymes.

-

The digested gene and vector are ligated using T4 DNA ligase.

-

The ligation mixture is used to transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression).

-

Positive clones are selected and verified by colony PCR and DNA sequencing.

Heterologous Expression and Purification of Recombinant 10-epi-Junenol Synthase

a. Protein Expression:

-

An E. coli BL21(DE3) strain harboring the IhsTPS1 expression vector is grown in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

b. Cell Lysis and Protein Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

The cells are lysed by sonication on ice.

-

The cell lysate is centrifuged to pellet the cell debris.

-

If the protein is expressed with a His-tag, the supernatant is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole.

-

The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assay for 10-epi-Junenol Synthase Activity

a. Reaction Setup:

-

The enzyme assay is performed in a glass vial containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

The purified recombinant 10-epi-junenol synthase is added to the buffer.

-

The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).

-

A two-phase system is created by overlaying the aqueous reaction mixture with an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.

b. Incubation and Product Extraction:

-

The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

After incubation, the reaction is stopped, and the organic layer containing the sesquiterpene products is collected.

c. Product Analysis by GC-MS:

-

The extracted organic phase is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The GC is equipped with a suitable capillary column (e.g., HP-5MS).

-

The oven temperature program is optimized to separate the different sesquiterpene products.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

The products are identified by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

-

Quantification can be achieved by using an internal standard and generating a calibration curve with an authentic this compound standard.

Below is a DOT script outlining the experimental workflow for the characterization of 10-epi-junenol synthase.

Caption: Workflow for cloning, expression, and characterization.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as with other secondary metabolites, is tightly regulated at the transcriptional level. The expression of terpene synthase genes, including this compound synthase, is controlled by a complex network of transcription factors. Several families of transcription factors are known to play key roles in regulating terpenoid biosynthesis in plants. These include:

-

MYB (myeloblastosis) transcription factors: These proteins are known to regulate various aspects of plant secondary metabolism.

-

bHLH (basic helix-loop-helix) transcription factors: This large family of transcription factors is involved in a wide range of developmental and metabolic processes.

-

WRKY transcription factors: These are primarily associated with plant defense responses, which often involve the production of secondary metabolites like terpenes.

-

AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: These are involved in developmental processes and responses to various stresses.

While the specific transcription factors that directly regulate the expression of the 10-epi-junenol synthase gene have not yet been definitively identified, it is highly probable that members of the aforementioned families are involved. Further research, such as yeast one-hybrid screening and electrophoretic mobility shift assays (EMSA), is required to identify the specific regulatory proteins and their binding sites on the promoter of the this compound synthase gene.

Below is a DOT script illustrating the logical relationship of transcriptional regulation.

Caption: Transcriptional regulation of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in aromatic plants is a fascinating and complex process that is beginning to be unraveled at the molecular level. The identification and characterization of 10-epi-junenol synthase represents a significant milestone in understanding how this important sesquiterpene alcohol is produced. This technical guide has provided a detailed overview of the current knowledge of the this compound biosynthetic pathway, including quantitative data, experimental protocols, and regulatory aspects. It is anticipated that further research in this area will not only deepen our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and other valuable natural products.

References

Advancements in Sesquiterpene Chemistry: A Technical Guide to the Discovery and Isolation of Novel Junenol Derivatives

For Immediate Release

A comprehensive technical guide has been developed to detail the discovery, isolation, and synthesis of novel junenol derivatives, providing a critical resource for researchers, scientists, and professionals in drug development. This guide focuses on the synthesis of (+)-junenol and its coumarate esters, offering in-depth experimental protocols, quantitative data, and visual representations of key processes.

This compound, a sesquiterpene alcohol, and its derivatives are subjects of growing interest in natural product chemistry due to their potential biological activities.[1] This guide illuminates a shorter synthetic route to (+)-junenol, isothis compound, and their coumarate esters, starting from the natural product (−)-santonin.

Synthesis and Characterization of this compound Coumarate Esters

A pivotal study outlines a synthetic pathway for this compound coumarate esters, providing a foundational method for producing these novel derivatives. While specific biological activity data for these coumarate esters remains to be extensively published, the synthesis itself opens avenues for further investigation into their potential therapeutic applications.

Experimental Protocol: Synthesis of (+)-Junenol Coumarate

The synthesis of (+)-junenol coumarate is achieved through the esterification of (+)-junenol with p-coumaric acid. The detailed protocol is as follows:

Materials:

-

(+)-Junenol

-

p-Coumaric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

A solution of (+)-junenol (1 equivalent) and p-coumaric acid (1.1 equivalents) is prepared in dry dichloromethane.

-

To this solution, 4-dimethylaminopyridine (0.1 equivalents) is added, and the mixture is stirred at room temperature.

-

Dicyclohexylcarbodiimide (1.2 equivalents) is then added portion-wise to the stirring solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (+)-junenol coumarate.

Characterization: The structure of the synthesized ester is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Key ¹H NMR signals for the coumarate moiety would be expected in the aromatic and olefinic regions, while signals corresponding to the this compound scaffold would be observed in the aliphatic region.

Quantitative Data Summary

Currently, publicly available quantitative biological data for this compound coumarate esters is limited. The primary focus of the foundational research was on the synthetic route. Further biological screening is required to determine key metrics such as IC50 values for anticancer or anti-inflammatory activities. The following table is provided as a template for future studies to populate with quantitative data.

| Derivative Name | Target Cell Line/Enzyme | Biological Activity Assay | IC50 Value (µM) | Reference |

| (+)-Junenol Coumarate | Data not available | Data not available | Data not available | |

| Isothis compound Coumarate | Data not available | Data not available | Data not available |

Experimental and Logical Visualizations

To further elucidate the processes involved in the synthesis and potential biological pathways of this compound derivatives, the following diagrams are provided.

Caption: Synthetic workflow for this compound Coumarate Esters from (-)-Santonin.

Caption: Hypothesized anti-inflammatory signaling pathway for this compound derivatives.

This technical guide serves as a foundational document for the continued exploration of this compound derivatives. The provided synthetic protocols and structured approach to data collection are intended to accelerate research and development in this promising area of natural product chemistry. Further investigation into the biological activities of these novel compounds is highly encouraged to unlock their full therapeutic potential.

References

Biological Activity Screening of Junenol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junenol, a sesquiterpene alcohol, and its isomers are naturally occurring compounds found in a variety of plants.[1] These molecules have garnered significant interest within the scientific community due to their potential therapeutic properties. As our understanding of phytochemistry and pharmacology deepens, the systematic evaluation of individual isomers for their distinct biological activities becomes increasingly crucial for the development of novel therapeutic agents. The subtle stereochemical differences between isomers can lead to significant variations in their biological effects, highlighting the importance of detailed screening.

This technical guide provides a comprehensive overview of the biological activity screening of this compound isomers. It details experimental protocols for key assays, summarizes available quantitative data, and visualizes the key signaling pathways potentially modulated by these compounds.

Quantitative Data on Biological Activities

While comprehensive comparative studies on the biological activities of all this compound isomers are limited in publicly available literature, existing research provides valuable insights into the potential of this compound itself. The following tables summarize the available quantitative data for this compound. A significant gap in the literature exists for a direct comparison with its isomers like 10-epi-junenol.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC₅₀ (µg/mL) | Source |

| Gastric Adenocarcinoma (ACP01) | XTT | 31.28 | --INVALID-LINK--[2] |

| Lung Adenocarcinoma (A-549) | XTT | >50 | --INVALID-LINK--[2] |

| Endocervical Adenocarcinoma (HeLa) | XTT | >50 | --INVALID-LINK--[2] |

| Mammary Adenocarcinoma (MCF-7) | XTT | >50 | --INVALID-LINK--[2] |

Table 2: Antimicrobial Activity of Essential Oils Containing this compound

| Essential Oil Source | Target Microorganism | Assay Type | MIC (µg/mL) | Source |

| Acritopappus confertus | Candida albicans | Broth Microdilution | - | --INVALID-LINK--[3] |

| Acritopappus confertus | Staphylococcus aureus | Broth Microdilution | - | --INVALID-LINK--[3] |

| Myrcianthes discolor | Enterococcus faecium | Broth Microdilution | 62.5 | --INVALID-LINK--[4] |

| Myrcianthes discolor | Enterococcus faecalis | Broth Microdilution | 125 | --INVALID-LINK--[4] |

Note: The studies on essential oils report the activity of the complete oil, where this compound is a major component. The specific contribution of this compound to the overall activity is not isolated in these studies.

Table 3: Acetylcholinesterase Inhibitory Activity of Essential Oils Containing this compound

| Essential Oil Source | Assay Type | IC₅₀ (µg/mL) | Source |

| Myrcianthes discolor | Ellman's Method | 6.68 ± 1.07 | --INVALID-LINK--[4] |

Note: Similar to antimicrobial activity, this value represents the activity of the entire essential oil.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible screening of the biological activities of this compound isomers.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound isomers dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound isomers in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

This compound isomers dissolved in DMSO

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound isomers for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: Measure the absorbance at 540 nm within 15 minutes.

-

Data Analysis: The concentration of nitrite in the supernatant is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound isomers dissolved in a suitable solvent

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound isomers in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Signaling Pathways and Visualizations

Sesquiterpenes and their derivatives are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific effects of this compound isomers on these pathways require further investigation, the following diagrams illustrate the general mechanisms by which sesquiterpenes can exert their biological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. proceedings.science [proceedings.science]

- 3. GC-MS metabolite profiling and antimicrobial activity of Acritopappus confertus essential oil from five different locations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Profiling, Anticholinesterase, Antioxidant, and Antibacterial Potential of the Essential Oil from Myrcianthes discolor (Kunth) McVaugh, an Aromatic Tree from Southern Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Junenol's Biological Targets: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Junenol, a sesquiterpene alcohol found in various essential oils, has garnered interest for its potential biological activities.[1] However, its specific molecular targets and mechanisms of action remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and prioritize the biological targets of this compound, thereby accelerating research into its therapeutic potential. By leveraging a multi-pronged computational approach, researchers can generate testable hypotheses and guide subsequent experimental validation. This document provides a detailed workflow, methodologies for target prediction, and protocols for experimental validation, serving as a foundational resource for investigating the pharmacology of this compound and other natural products.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid with the chemical formula C₁₅H₂₆O.[2][3][4] Sesquiterpenes are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory and antitumor effects.[5] While the bioactivity of many essential oils is attributed to their complex mixture of volatile compounds, including this compound, the specific molecular interactions of individual components are often poorly understood.[1] In silico, or computational, methods offer a powerful, time- and cost-effective approach to bridge this knowledge gap by predicting potential protein targets for small molecules like this compound.[6][7][8] This guide details a proposed computational workflow to identify and characterize the biological targets of this compound.

Proposed In Silico Target Prediction Workflow

A robust in silico target identification strategy should employ multiple, complementary methods to enhance the confidence in predicted targets. The proposed workflow for this compound integrates ligand-based and structure-based approaches, followed by network pharmacology analysis to prioritize targets for experimental validation.

Caption: Proposed in silico workflow for this compound target identification.

Methodologies for Target Prediction

Ligand-Based Target Fishing

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to interact with similar biological targets.[9]

-

Objective: To identify potential protein targets for this compound by comparing its structure to libraries of bioactive molecules with known targets.

-

Protocol:

-

Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Server Selection: Utilize multiple web-based target prediction servers to ensure broader coverage and cross-validation of results. Recommended platforms include:

-

SwissTargetPrediction

-

PharmMapper

-

SuperPred

-

-

Submission and Analysis: Submit the SMILES string to the selected servers. The output will typically be a ranked list of potential targets based on structural similarity scores.

-

Structure-Based Reverse Docking

Reverse docking, a structure-based approach, involves docking a single ligand (this compound) against a large collection of 3D protein structures to identify potential binding partners.

-

Objective: To predict protein targets for this compound by evaluating its binding affinity and pose within the binding sites of a vast array of proteins.

-

Protocol:

-

Ligand Preparation: Generate a high-quality 3D structure of this compound. This involves energy minimization to obtain a low-energy conformation.

-

Target Library Preparation: Utilize a library of experimentally determined protein structures, such as a curated subset of the Protein Data Bank (PDB).

-

Docking Simulation: Employ a docking software (e.g., AutoDock, Glide, GOLD) to systematically dock this compound into the binding pockets of each protein in the library.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Targets with lower (more favorable) binding energies are prioritized.

-

Data Presentation: Summarizing In Silico Predictions

Quantitative data from the prediction steps should be summarized in a structured format to facilitate comparison and prioritization.

Table 1: Predicted Biological Targets of this compound from Ligand-Based Methods

| Prediction Server | Predicted Target | Target Class | Prediction Score |

| SwissTargetPrediction | Cytochrome P450 3A4 | Enzyme | 0.85 |

| SwissTargetPrediction | Prostaglandin G/H synthase 2 (COX-2) | Enzyme | 0.79 |

| PharmMapper | Nuclear receptor ROR-gamma | Nuclear Receptor | 0.65 |

| SuperPred | G-protein coupled receptor 18 | GPCR | 0.72 |

Note: Data presented are illustrative and do not represent actual predictive output.

Table 2: Top-Ranked Potential Targets for this compound from Reverse Docking

| PDB ID | Target Name | Target Class | Docking Score (kcal/mol) |

| 1CX2 | Cyclooxygenase-2 (COX-2) | Enzyme | -9.2 |

| 3LFA | Retinoid X receptor alpha | Nuclear Receptor | -8.7 |

| 2V0Z | Peroxisome proliferator-activated receptor gamma | Nuclear Receptor | -8.5 |

| 1PDB | Human cytochrome P450 3A4 | Enzyme | -8.1 |

Note: Data presented are illustrative and do not represent actual predictive output.

Network Pharmacology and Pathway Analysis

Following the initial prediction of targets, network pharmacology can be employed to understand the potential systemic effects of this compound.

-

Objective: To elucidate the biological pathways and processes that are most likely to be modulated by this compound.

-

Methodology:

-

Construct a Drug-Target Network: Build a network where this compound is connected to its high-confidence predicted targets.

-

Protein-Protein Interaction (PPI) Network Expansion: Expand this network by incorporating known protein-protein interactions for the predicted targets using databases such as STRING or BioGRID.

-

Pathway Enrichment Analysis: Utilize tools like DAVID or Metascape to identify statistically overrepresented signaling pathways (e.g., KEGG pathways, Gene Ontology terms) within the network. This helps to contextualize the predicted targets within a biological system.

-

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Experimental Validation Protocols

The ultimate validation of in silico predictions requires experimental testing. Below are representative protocols for key validation assays.

Enzyme Inhibition Assay (e.g., for COX-2)

-

Objective: To determine if this compound can inhibit the enzymatic activity of a predicted target, such as COX-2.

-

Protocol:

-

Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, 96-well microplate, plate reader, this compound stock solution (in DMSO), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure: a. In a 96-well plate, add assay buffer to all wells. b. Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the test wells. Add the positive control and a vehicle control (DMSO) to their respective wells. c. Add the COX-2 enzyme to all wells except the blank and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the arachidonic acid substrate. e. Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for Target Engagement (e.g., NF-κB Reporter Assay)

-

Objective: To assess whether this compound can modulate a signaling pathway downstream of a predicted target in a cellular context.

-

Protocol:

-

Cell Line and Reagents: A human cell line (e.g., HEK293T) stably expressing an NF-κB luciferase reporter construct. Cell culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS) to stimulate the pathway, this compound stock solution, and a luciferase assay reagent.

-

Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls. d. Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition of LPS-induced NF-κB activation for each this compound concentration and determine the IC₅₀ value.

-

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the systematic identification and prioritization of biological targets for this compound. By combining ligand- and structure-based prediction methods with network pharmacology analysis, researchers can efficiently generate high-confidence hypotheses regarding its mechanism of action. The subsequent experimental validation of these computational predictions is a critical step to confirm the biological activity and therapeutic potential of this promising natural product. This integrated approach not only accelerates the drug discovery process for this compound but also serves as a template for the investigation of other natural products with uncharacterized pharmacological profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. This compound, 472-07-1 [thegoodscentscompany.com]

- 5. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Junenol: A Technical Review of Its Traditional Uses and Scientific Underpinnings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junenol, a sesquiterpene alcohol, is a naturally occurring compound found in the essential oils of a variety of plant species. With a growing interest in the pharmacological potential of natural products, this technical guide provides an in-depth review of the ethnobotanical uses of this compound-containing plants. This document summarizes the traditional knowledge surrounding these plants, details the experimental protocols for the investigation of this compound, and explores the potential molecular mechanisms underlying its observed biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug development.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified in a diverse range of plant genera, many of which have a rich history of use in traditional medicine across various cultures. The ethnobotanical applications of these plants often point towards potential anti-inflammatory, antimicrobial, and analgesic properties. This section provides an overview of prominent this compound-containing plants and their traditional uses.

Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants

| Plant Genus | Species Examples | Traditional Uses | References |

| Artemisia | A. absinthium | Used for treating malaria, jaundice, gastrointestinal problems, and inflammatory diseases. | |

| Erigeron | E. annuus, E. floribundus | Employed in folk medicine for indigestion, hepatitis, rheumatism, and as an anti-inflammatory and analgesic agent. | |

| Inula | I. hupehensis | Traditionally used for respiratory ailments such as asthma and bronchitis, as well as digestive disorders. | |

| Caesalpinia | C. decapetala | Utilized for treating jaundice, bronchitis, fever, and malaria. Also known for its antimicrobial and anti-inflammatory properties. | |

| Silphium | S. perfoliatum | Used by Native American tribes for liver and spleen disorders, and to treat back and chest pain. | |

| Ageratum | A. fastigiatum | Traditionally used to treat inflammation and infections. |

While qualitative data on the traditional uses of these plants is abundant, comprehensive quantitative ethnobotanical studies that determine metrics such as the Informant Consensus Factor (ICF), Use Value (UV), and Relative Frequency of Citation (RFC) are limited for many of these species. Such quantitative data is crucial for prioritizing species for further phytochemical and pharmacological investigation. One study identified this compound as a component in the essential oil of Artemisia absinthium, constituting 0.6% of the oil.

Experimental Protocols

The investigation of this compound and its biological activities necessitates standardized and reproducible experimental protocols. This section outlines the key methodologies for the extraction, isolation, and analysis of this compound from plant materials, as well as a general workflow for assessing its biological effects.

Extraction and Isolation of this compound

The initial step in studying this compound involves its extraction from the plant matrix, typically as a component of the essential oil.

1. Essential Oil Extraction:

-

Steam Distillation: This is a common method for extracting essential oils from aromatic plants. Fresh or dried plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed, and the essential oil is separated from the aqueous layer.

-

Solvent Extraction: This method is suitable for plant materials with low essential oil content. The plant material is macerated with a non-polar solvent (e.g., hexane, dichloromethane), which dissolves the essential oil. The solvent is then evaporated to yield the crude extract.

2. Isolation of this compound:

-

Fractional Distillation: The crude essential oil can be subjected to fractional distillation under reduced pressure to separate compounds based on their boiling points.

-

Column Chromatography: For further purification, column chromatography using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) can be employed to isolate this compound from other components of the essential oil.

A general workflow for the isolation and analysis of this compound is depicted below.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.

1. Sample Preparation:

-

Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane or methanol) to a concentration within the calibrated range of the instrument.

-

Add an internal standard (e.g., a compound with similar chemical properties to this compound but not present in the sample) for accurate quantification.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used for separating terpenes.

-

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is standard for the analysis of most organic compounds.

-

Mass Scan Range: A mass range of m/z 40-500 is typically sufficient to capture the fragmentation pattern of this compound.

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of a pure standard or by matching the spectrum with a library database (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

-

Signaling Pathways of this compound

The molecular mechanisms underlying the ethnobotanical uses of this compound-containing plants are an active area of research. While direct studies on the signaling pathways of this compound are limited, its biological activities can be inferred from studies on similar compounds and the traditional uses of the plants in which it is found. The primary reported activities associated with plants containing this compound are anti-inflammatory, antimicrobial, and anticancer effects.

Potential Anti-inflammatory Signaling Pathways

The traditional use of this compound-containing plants for inflammatory conditions suggests that this compound may modulate key inflammatory signaling pathways. While direct evidence for this compound is scarce, the mechanisms of other well-studied sesquiterpenoids and phenylpropanoids, such as eugenol, provide a plausible framework.

One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Methodological & Application

Application Notes: High-Yield Extraction and Analysis of Junenol from Juniperus Species

Introduction

Junenol, a sesquiterpene alcohol, is a bioactive compound found in various plant species, including those of the genus Juniperus. Sesquiterpenoids are recognized for a wide range of biological activities, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] The extraction and isolation of specific sesquiterpenoids like this compound are of significant interest to researchers in natural product chemistry and drug development for their potential therapeutic applications.

This document provides detailed protocols for the extraction of this compound from Juniperus species. It is important to note that the concentration of this compound can vary significantly depending on the specific species, geographical location, plant part, and harvesting time.[2][3] For instance, analysis of Juniperus virginiana berry essential oil has shown this compound to be present in trace amounts, while other components like limonene, α-pinene, and safrole are often dominant.[4][5] Therefore, achieving a "high-yield" of this compound necessitates careful selection of the plant material (chemotype) and optimization of extraction parameters. The following sections detail common and advanced extraction methodologies and summarize reported yields of total essential oils, which are the primary source of this compound.

Data Presentation: Comparative Yields of Essential Oils from Juniperus Species

The following table summarizes the total essential oil yields obtained from various Juniperus species using different extraction methods and plant parts. This data provides a baseline for selecting species and methods likely to provide a rich source of sesquiterpenoids, including this compound.

| Juniperus Species | Plant Part | Extraction Method | Yield (% w/w, dry basis unless noted) | Key Components Identified / Notes | Reference |

| Juniperus communis | Foliage | Steam Distillation | 0.24 - 0.58% | α-pinene, Limonene, Sabinene, Myrcene.[2] | [2][6] |

| Juniperus communis | Foliage | Steam Distillation | 0.45% | α-pinene (18%), Limonene (16%), Sabinene (11%). | [7] |

| Juniperus communis | Berries | Supercritical CO₂ (SFE) | 0.65 - 4.00% | Yield is highly dependent on pressure and extraction time. | [8] |

| Juniperus communis ssp. nana | Leaves | Supercritical CO₂ (SFE) | 0.78% | Limonene (36.2%), β-selinene (15.2%). | [9] |

| Juniperus virginiana | Bark (Male) | Hydrodistillation | 1.64% (fresh wt) | α-pinene dominant. | [4] |

| Juniperus virginiana | Bark (Female) | Hydrodistillation | 1.78% (fresh wt) | α-pinene dominant. | [4] |

| Juniperus virginiana | Leaves (Female) | Hydrodistillation | 0.77% (fresh wt) | Safrole, Methyl eugenol, Elemol. | [4] |

| Juniperus virginiana | Berries | Hydrodistillation | 0.38% (fresh wt) | Limonene dominant; This compound present in trace (tr) amounts . | [4] |

| Juniperus chinensis | Needles | Steam Distillation | 0.34% (v/w) | Bornyl acetate, Sabinene, α-pinene. | [10] |

| Juniperus chinensis | Berries | Steam Distillation | 0.12% (v/w) | Terpinen-4-ol dominant. | [10] |

| Juniperus formosana | Leaves | Supercritical CO₂ (SFE) | Not Specified | Identified 29 components in the volatile oil. | [11] |

| Juniperus oxycedrus | Leaves | Hydrodistillation | 0.3% | α-pinene, Limonene, (Z,E)-farnesol. | [3] |

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol is a standard method for extracting volatile compounds, such as sesquiterpene alcohols, from plant biomass. It is scalable from laboratory to pilot-plant production.[7]

Objective: To extract total essential oil from Juniperus plant material.

Materials:

-

Ground Juniperus biomass (leaves, berries, or wood).

-

Distilled water.

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Dichloromethane or diethyl ether (for optional liquid-liquid extraction).

-

Steam distillation apparatus (Clevenger-type or similar).[12]

-

Heating mantle.

-

Separatory funnel.

-

Glass vials for storage.

Procedure:

-

Preparation of Plant Material: Air-dry or use fresh Juniperus material. Grind the biomass to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place approximately 400-500 g of the ground plant material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds full.

-

Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils. The steam and oil vapor mixture then condenses in the condenser.

-

Collection: The process should continue for a minimum of 3-6 hours, or until no more oil is observed collecting in the receiver.[7] The distillate, a mixture of essential oil and water (hydrosol), is collected in the receiver arm of the apparatus.

-

Oil Separation: Carefully collect the oil layer from the top of the hydrosol. For very small yields, the entire distillate can be transferred to a separatory funnel and extracted with a non-polar solvent like dichloromethane.[13]

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Filter the dried oil into a pre-weighed airtight glass vial. Store at 4°C in the dark to prevent degradation.

-

Yield Calculation: Calculate the yield as: (mass of oil / mass of dry plant material) x 100%.

Protocol 2: Supercritical CO₂ (SFE) Extraction for Selective Fractionation

SFE is a green technology that uses supercritical carbon dioxide as a solvent. It allows for selective extraction by tuning the temperature and pressure, which alters the solvating power of the CO₂.[8] This method is particularly effective for extracting thermally sensitive compounds.

Objective: To selectively extract sesquiterpenoid-rich fractions from Juniperus biomass.

Materials:

-

Ground and dried Juniperus biomass (particle size ~0.25-0.40 mm is optimal).[9]

-

Supercritical Fluid Extractor system.

-

Food-grade carbon dioxide.

-

Optional co-solvent: Ethanol.

-

Collection vials.

Procedure:

-

Preparation: Ensure the Juniperus material is thoroughly dried and ground to a consistent particle size.

-

Loading: Load the ground biomass into the extraction vessel of the SFE system.

-

Parameter Setting:

-

For Volatile Oils (including this compound): Set the initial parameters to a lower pressure and moderate temperature (e.g., 90-100 bar and 40-50°C).[8][9] These conditions favor the extraction of more volatile monoterpenes and sesquiterpenes.

-

For Heavier Compounds: To extract less volatile compounds, the pressure can be increased sequentially (e.g., to 200-300 bar).[9]

-

An organic co-solvent like ethanol (5-10%) can be added to the CO₂ stream to increase the polarity and enhance the extraction of more polar compounds.[14]

-

-

Extraction: Start the CO₂ pump to pressurize the system to the desired setpoint. Maintain a constant flow rate (e.g., 10-15 g/min ).[14] The extraction process runs for a set time, typically 90-120 minutes.[14]

-

Fraction Collection: The extract is collected in a separation vessel where the CO₂ returns to a gaseous state, leaving the extracted compounds behind. Collect fractions at different time intervals or pressure points to analyze the composition profile.

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other constituents.

Protocol 3: Soxhlet Extraction

This method provides a continuous solid-liquid extraction for obtaining a broad range of compounds. While efficient, it can expose extracts to heat for prolonged periods.

Objective: To perform an exhaustive extraction of phytochemicals from Juniperus heartwood or leaves.

Materials:

-

Dried and powdered Juniperus material.

-

Soxhlet extraction apparatus.

-

Cellulose thimble.

-

Heating mantle.

-

Rotary evaporator.

-

Solvents: Hexane (non-polar), followed by Methanol (polar).

Procedure:

-

Preparation: Place approximately 10-20 g of the dried, powdered plant material into a cellulose thimble.

-

First Extraction (Non-polar):

-

Place the thimble into the Soxhlet extractor.

-

Fill a round-bottom flask with hexane and assemble the apparatus.

-

Heat the flask to continuously reflux the hexane over the sample for 6-8 hours. This will extract non-polar compounds, including many terpenes.

-

After extraction, allow the apparatus to cool. Concentrate the hexane extract using a rotary evaporator.

-

-

Second Extraction (Polar):

-

Carefully remove the thimble containing the plant material and dry it in an oven (e.g., 70°C for 4 hours) to remove residual hexane.

-

Place the thimble back into the Soxhlet apparatus.

-

Using a clean flask, repeat the extraction process with methanol for 6-8 hours to extract more polar compounds.

-

Concentrate the methanol extract using a rotary evaporator.

-

-

Analysis: The resulting extracts can be analyzed by GC-MS or HPLC to determine their composition. This compound, being a sesquiterpene alcohol, is expected to be primarily in the non-polar to mid-polar fractions.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of a target compound like this compound from Juniperus biomass.

Hypothesized Anti-Inflammatory Signaling Pathway for Sesquiterpenoids

This compound belongs to the sesquiterpenoid class of compounds. Many sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways.[1][15] The diagram below illustrates the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

References

- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documenta.ciemat.es [documenta.ciemat.es]

- 3. researchgate.net [researchgate.net]

- 4. essencejournal.com [essencejournal.com]

- 5. essencejournal.com [essencejournal.com]

- 6. Yield, Chemical Composition and Bioactivity of Essential Oils from Common Juniper (Juniperus communis L.) from Different Spanish Origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. [Supercritical-CO2 fluid extraction in extracting volatile constituents from Juniperus formosana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity of Essential Oils of Four Juniper Species and Their Potential as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Comparative Analysis of Steam Distillation and Solvent Extraction for the Isolation of Junenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of steam distillation and solvent extraction methods for the isolation of Junenol, a sesquiterpene alcohol of interest for its potential biological activities. The information presented herein is intended to guide researchers in selecting the most appropriate extraction technique based on desired yield, purity, and experimental constraints.

Introduction to this compound and Extraction Principles

This compound is a naturally occurring sesquiterpene alcohol found in various plant species, notably within the Juniperus (Juniper) genus. Its isolation is a critical first step for further investigation into its pharmacological properties. The choice of extraction method significantly impacts the final yield and purity of the isolated compound. This document will focus on two of the most common techniques: steam distillation and solvent extraction.

Steam Distillation is a method used to separate volatile compounds that are immiscible or slightly soluble in water. It involves passing steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor. Upon condensation, the essential oil, containing this compound, separates from the aqueous phase.

Solvent Extraction relies on the differential solubility of this compound in a particular solvent. The plant material is brought into contact with a solvent that selectively dissolves this compound and other similar compounds. The solute is then recovered by evaporating the solvent.

Comparative Data: Steam Distillation vs. Solvent Extraction

While specific quantitative data for this compound is limited in publicly available literature, studies on the extraction of similar compounds, such as monoterpenoids from Juniperus species, provide valuable insights into the relative efficacy of these two methods.

| Parameter | Steam Distillation | Solvent Extraction (Hexane) | Source |

| Total Monoterpenoid Yield (Ashe juniper) | 11.41 mg/g of fresh foliage | 5.90 mg/g of fresh foliage | [1] |

| Total Monoterpenoid Yield (Redberry juniper) | 10.05 mg/g of fresh foliage | 4.81 mg/g of fresh foliage | [1] |

| Compositional Diversity | Higher, extracts a greater variety of compounds | Lower, may fail to extract some trace compounds | [1] |

| Selectivity for Volatiles | High | Lower, co-extracts non-volatile compounds | [2] |

| Potential for Thermal Degradation | Higher, due to the use of heat | Lower, can be performed at room temperature | |

| Solvent Residue | None (uses water) | Potential for residual solvent in the final product |

Experimental Protocols

The following are generalized protocols for the extraction of this compound using steam distillation and solvent extraction. Optimization of parameters such as time, temperature, and solvent choice may be necessary depending on the specific plant material and desired outcomes.

Protocol for Steam Distillation of this compound

This protocol is based on established methods for the extraction of essential oils from plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves and twigs of Juniperus species)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Coarsely grind the plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram below.

-

Loading the Apparatus: Place the ground plant material into the biomass flask. Add distilled water to the boiling flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds, including this compound.

-

Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil containing this compound.

-

Separation: Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a sealed glass vial in a cool, dark place.

Protocol for Solvent Extraction of this compound

This protocol outlines a procedure for extracting this compound using a non-polar solvent like hexane, which has been shown to be effective for similar compounds[1].

Materials:

-

Dried and finely ground plant material (e.g., leaves and twigs of Juniperus species)

-

Hexane (analytical grade)

-

Erlenmeyer flask or beaker

-

Shaker or magnetic stirrer

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

-